Des Carbaldehyde Alcaftadine

Description

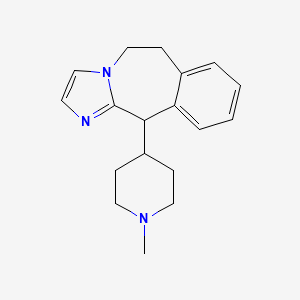

Structure

3D Structure

Properties

IUPAC Name |

11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-20-10-6-15(7-11-20)17-16-5-3-2-4-14(16)8-12-21-13-9-19-18(17)21/h2-5,9,13,15,17H,6-8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVVDCZCMHQYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2C3=CC=CC=C3CCN4C2=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Computational Structural Elucidation of Des Carbaldehyde Alcaftadine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemical arrangement can be established.

For Des Carbaldehyde Alcaftadine, ¹H NMR spectroscopy would provide detailed information on the number of different types of protons, their electronic environments, and their spatial relationships. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the fused ring system, the protons of the piperidine (B6355638) ring, and the N-methyl group. Spin-spin coupling patterns would further help in assigning the connectivity of adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states (sp², sp³). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. While specific experimental data is not widely published, a predicted assignment based on the known structure can be tabulated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 120 - 150 |

| Piperidine Protons (-CH₂-) | 1.5 - 3.5 | 30 - 60 |

| Piperidine Proton (-CH-) | 2.0 - 3.5 | 30 - 60 |

| N-Methyl Protons (-N-CH₃) | 2.0 - 2.5 | 40 - 50 |

Note: These are estimated ranges and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentology Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition.

This compound has a molecular formula of C₁₈H₂₃N₃ and a molecular weight of approximately 281.4 g/mol . synthinkchemicals.com HRMS analysis would provide an exact mass measurement, which can be compared against the theoretical mass calculated from the molecular formula to confirm its identity with high confidence.

Furthermore, tandem mass spectrometry (MS/MS) techniques are used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable information about the molecule's substructures can be obtained. This "fragmentology" analysis helps to piece together the molecular structure, confirming the presence of key moieties like the N-methylpiperidine group and the tricyclic core. This is particularly useful in distinguishing it from other related impurities. crsubscription.com

Table 2: Molecular Formula and Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 147083-12-3 | synthinkchemicals.comsynzeal.com |

| Molecular Formula | C₁₈H₂₃N₃ | synthinkchemicals.com |

| Molecular Weight | 281.4 g/mol | synthinkchemicals.com |

| Predicted Key Fragments (m/z) | ||

| [M-CH₃]⁺ | ~266.18 | Structural Analysis |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous structural determination, confirming the connectivity and stereochemistry of the molecule. Moreover, it would elucidate the packing of molecules within the crystal lattice. This allows for the study of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking between the aromatic rings of adjacent molecules. nih.govdntb.gov.ua Such information is vital for understanding the physicochemical properties of the solid form of the compound. As of now, publicly available crystal structure data for this compound is limited.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. nih.gov These two techniques are often complementary.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. researchgate.net The resulting spectrum displays characteristic absorption bands for specific functional groups. For this compound, FTIR would be expected to show characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the aromatic and imidazole (B134444) rings, and C-N stretching vibrations.

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and provides information on similar vibrational modes. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of both IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of key structural components.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR / Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR / Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR / Raman |

| Imidazole Ring C=N | Stretching | 1500 - 1650 | IR / Raman |

Computational Chemistry Approaches to Conformational Analysis and Molecular Geometry Optimization

Computational chemistry serves as a powerful tool to complement experimental data and provide deeper insights into molecular structure and properties. openmedicinalchemistryjournal.com Using methods such as Density Functional Theory (DFT), the electronic structure and geometry of a molecule can be modeled.

For this compound, computational methods can be used to perform a conformational analysis to identify the most stable three-dimensional structures (conformers) of the molecule in the gas phase or in solution. By calculating the potential energy surface as a function of bond rotations, the global minimum energy conformation can be determined. This process, known as geometry optimization, provides theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov

Investigation of Synthetic Pathways and Reaction Mechanisms Leading to Des Carbaldehyde Alcaftadine

Analysis of Precursor Reactivity and Selectivity in Imidazobenzazepine Synthesis

The synthesis of the core imidazobenzazepine structure, which is Des Carbaldehyde Alcaftadine, involves a multi-step process commencing with commercially available precursors. The reactivity and selectivity of these precursors are paramount in achieving a high yield of the desired tricyclic system.

A key step involves the reaction of N-(2-phenylethyl)imidazole with an N-methylpiperidine derivative. The reactivity of the imidazole (B134444) derivative is enhanced by the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the imidazole ring, thereby increasing its nucleophilicity. The subsequent reaction with a substituted piperidine (B6355638), such as N-methyl ethyl isonipecotate, is a crucial bond-forming step. The selectivity of this reaction is influenced by the nature of the reactants and the reaction conditions.

The cyclization of the resulting intermediate to form the benzazepine ring is typically achieved under acidic conditions, for instance, using trifluoromethanesulfonic acid. This acid-catalyzed intramolecular cyclization proceeds through an electrophilic attack on the phenyl ring. The regioselectivity of this cyclization is directed by the position of the imidazole moiety on the phenylethyl side chain.

| Precursor | Role in Synthesis | Factors Affecting Reactivity |

| N-(2-phenylethyl)imidazole | Provides the imidazole and phenylethyl backbone | Basicity of the reaction medium, nature of substituents on the phenyl ring |

| N-methyl ethyl isonipecotate | Provides the piperidinylidene moiety | Electrophilicity of the carbonyl carbon, steric hindrance |

| Trifluoromethanesulfonic acid | Catalyst for intramolecular cyclization | Acid strength, reaction temperature |

Elucidation of Side Reactions and Byproduct Formation Mechanisms During Alcaftadine Synthesis

The primary route to the formation of this compound as an impurity is the incomplete formylation of the imidazobenzazepine core. The formylation step, often carried out using a Vilsmeier-Haack type reaction, introduces the carbaldehyde group at the 3-position of the imidazo[2,1-b] rsc.orgbenzazepine ring system. wikipedia.orgchemistrysteps.com If this reaction does not proceed to completion, unreacted starting material, which is this compound, will remain in the reaction mixture.

Another significant side reaction observed during the synthesis of Alcaftadine is the formation of a dihydroxymethyl impurity. This occurs during the introduction of the hydroxymethyl group prior to its oxidation to the aldehyde. The use of a large excess of formaldehyde (B43269) and prolonged reaction times can lead to the formation of 6,11-dihydro-2,3-dihydroxymethyl-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b] rsc.orgbenzazepine. google.com

| Byproduct | Formation Pathway |

| This compound | Incomplete formylation of the imidazobenzazepine core |

| Dihydroxymethyl Impurity | Over-reaction with formaldehyde during hydroxymethylation |

| Alcaftadine N-Oxide | Oxidation of the tertiary amine on the piperidine ring |

| Alcaftadine 3-Carboxylic Acid | Oxidation of the aldehyde group of Alcaftadine |

Catalytic and Non-Catalytic Influences on the Formation of this compound

The formation of this compound is primarily influenced by the efficiency of the formylation reaction. In the context of a Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent (a substituted chloroiminium ion) from a formamide (B127407) (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃) is a critical step. wikipedia.org The reactivity of this reagent is a key factor.

Catalytic Influences: While the Vilsmeier-Haack reaction is not typically considered a catalytic process in the traditional sense, the choice of the activating agent (e.g., POCl₃, oxalyl chloride) can significantly influence the reaction rate and completeness. These reagents are consumed stoichiometrically.

Non-Catalytic Influences: The formation of this compound is more directly impacted by non-catalytic factors. The stoichiometry of the Vilsmeier reagent is crucial; an insufficient amount will lead to incomplete conversion. The inherent reactivity of the imidazobenzazepine substrate also plays a significant role. Electron-donating groups on the aromatic system would activate it towards electrophilic substitution, potentially leading to a more complete reaction and less of the Des Carbaldehyde impurity.

Furthermore, the potential for decarbonylation of the final Alcaftadine product, which would yield this compound, must be considered. While this is a known reaction for some aldehydes, particularly in the presence of transition metal catalysts, it is less likely to be a major pathway under typical synthetic and storage conditions for Alcaftadine. rsc.orgwikipedia.orgwikipedia.org

Role of Reaction Conditions (Temperature, Solvent, pH, Concentration) in Impurity Generation

The generation of this compound is highly sensitive to the reaction conditions employed during the formylation step.

Temperature: The Vilsmeier-Haack reaction temperature can influence the rate of reaction. jk-sci.com Lower temperatures may lead to an incomplete reaction, resulting in higher levels of unreacted this compound. Conversely, excessively high temperatures could promote side reactions and degradation.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Common solvents for Vilsmeier-Haack reactions include halogenated hydrocarbons or the formamide reactant itself. nrochemistry.com A solvent that ensures good solubility of the imidazobenzazepine substrate is essential for a complete reaction.

pH: The Vilsmeier-Haack reaction is conducted under acidic conditions generated by the reaction of the formamide and the halogenating agent. The subsequent work-up, which involves hydrolysis of the iminium intermediate to the aldehyde, requires careful pH control. Improper pH during work-up could potentially lead to degradation or incomplete hydrolysis. The formation of ion-pair complexes of Alcaftadine is also pH-dependent, with optimal formation occurring in acidic conditions (pH 3.3-3.8). nih.gov

Concentration: The concentration of reactants can impact the reaction kinetics. Higher concentrations may favor the desired formylation reaction, but could also increase the potential for side reactions if not properly controlled.

| Parameter | Effect on Impurity Formation | Rationale |

| Temperature | Lower temperatures can increase impurity levels | Slower reaction rate leading to incomplete formylation |

| Solvent | Poor solubility can increase impurity levels | Inhomogeneous reaction mixture prevents complete conversion |

| pH | Improper pH during work-up can affect product stability | Potential for degradation or incomplete hydrolysis of the intermediate |

| Concentration | Low reactant concentration can increase impurity levels | Slower reaction kinetics leading to incomplete formylation |

Chemo- and Regioselectivity Considerations in the Synthesis of Related Imidazobenzazepine Structures

The synthesis of Alcaftadine and related imidazobenzazepine structures requires careful consideration of chemo- and regioselectivity.

Chemoselectivity: In the formylation step, the Vilsmeier reagent must selectively react with the electron-rich imidazole ring of the imidazobenzazepine core over other potential reaction sites. The imidazole ring is a highly activated system for electrophilic substitution.

Regioselectivity: The formylation of the imidazobenzazepine core occurs specifically at the 3-position. This high degree of regioselectivity is dictated by the electronic properties of the heterocyclic system. The nitrogen atom at position 4 directs the electrophilic attack to the adjacent carbon (position 3), which is the most nucleophilic position on the imidazole ring. Computational studies on similar heterocyclic systems can provide insights into the electron density and predict the most reactive sites for electrophilic substitution.

The synthesis of other substituted imidazobenzazepines would also rely on controlling the regioselectivity of various functionalization reactions. The inherent electronic properties of the imidazobenzazepine scaffold play a crucial role in directing incoming electrophiles or nucleophiles to specific positions on the ring system.

Analytical Method Development and Validation for Des Carbaldehyde Alcaftadine Quantification

Chromatographic Separation Techniques: Optimization of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

Chromatographic techniques form the cornerstone of pharmaceutical impurity profiling. For Des Carbaldehyde Alcaftadine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer potential pathways for quantification, with HPLC being the most prominently documented method due to the physicochemical properties of Alcaftadine and its related substances.

The primary challenge in quantifying this compound is achieving complete chromatographic separation from the parent compound, Alcaftadine, and other potential process-related impurities or degradants. To address this, stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed. longdom.orglongdom.org These methods are specifically designed to separate the API from any degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis, thereby proving the method's specificity. longdom.orglongdom.org

Successful separation has been achieved, demonstrating the capability of these methods to resolve Alcaftadine from its degradation products, which would include this compound. longdom.orglongdom.org The development of such a method ensures that the quantification of the impurity is not affected by the presence of the main component or other related substances.

The choice of stationary and mobile phases is paramount for achieving the desired selectivity and efficiency in chromatographic separation. rjptonline.org For Alcaftadine and its impurities, C18 columns are the most commonly utilized stationary phases, providing effective hydrophobic retention. longdom.orgajpsonline.com

Optimization of the mobile phase involves adjusting the solvent type, solvent ratio, and pH to achieve the best resolution. sphinxsai.com A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is typically used. longdom.orgajpsonline.com The pH of the mobile phase can be a critical parameter, especially for ionizable compounds, as it affects retention time and peak shape. nih.gov By systematically altering these parameters, a robust separation can be achieved.

Below is a table summarizing typical optimized HPLC conditions reported for the separation of Alcaftadine and its related substances.

| Parameter | Optimized Condition | Source |

| Stationary Phase | Enable C18 G (250 x 4.6 mm, 5 µm) / Kromasil C18 | longdom.orgajpsonline.com |

| Mobile Phase | Methanol: Water (50:50% v/v) / Acetonitrile: 0.1% OPA (90:10% v/v) | longdom.orgglobalresearchonline.net |

| Flow Rate | 1.0 - 1.2 mL/min | longdom.orgajpsonline.com |

| Column Temperature | Ambient / 40°C | |

| Detection Wavelength | 282 nm | longdom.orgajpsonline.com |

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) and Diode Array Detection (DAD): Due to the presence of a chromophore in the molecular structure of Alcaftadine and its related impurities, UV-Vis detection is the most common and straightforward approach. longdom.orgajpsonline.com The maximum absorbance for Alcaftadine has been identified at 282 nm, making this the optimal wavelength for detection to ensure high sensitivity. longdom.orgajpsonline.comglobalresearchonline.net

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is often preferred over a standard UV-Vis detector. scioninstruments.com The DAD captures the entire UV-Vis spectrum for each point in the chromatogram, which offers significant advantages for impurity profiling. shimadzu.commeasurlabs.com This capability allows for the assessment of peak purity to ensure that a chromatographic peak corresponds to a single component and helps in the identification of unknown peaks by comparing their spectra with a library of known standards. shimadzu.comnih.gov

Evaporative Light Scattering Detection (ELSD): For a comprehensive impurity profile, it is crucial to consider impurities that may lack a UV chromophore. The Evaporative Light Scattering Detector (ELSD) serves as a valuable, universal detector for all non-volatile and semi-volatile compounds. bohrium.comwikipedia.org The ELSD works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles. wikipedia.org The detector's response is proportional to the mass of the analyte. wikipedia.org This makes ELSD an excellent complementary technique to UV/DAD for detecting any potential non-chromophoric byproducts or impurities, ensuring a more complete analysis. biopharmaspec.comflash-chromatography.com

Hyphenated Techniques for Enhanced Detection and Identification

To meet the stringent requirements for impurity identification and quantification at very low levels, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of pharmaceutical impurities. nih.gov This technique has been successfully applied to characterize the degradation products of Alcaftadine. researchgate.netsemanticscholar.org LC-MS/MS provides molecular weight information and fragmentation patterns of the analyte, which are crucial for the unambiguous structural elucidation and confirmation of impurities like this compound, especially when reference standards are unavailable. sepscience.comalmacgroup.com

The high sensitivity of modern mass spectrometers allows for trace analysis, enabling the detection and quantification of impurities at levels far below what is achievable with UV detection alone. hpst.cz Forced degradation studies, when paired with UPLC-QTOF-MS/MS, have been instrumental in identifying previously unknown degradation products of Alcaftadine. researchgate.netsemanticscholar.org

A typical workflow involves initial separation using LC, followed by ionization of the eluted compounds and their analysis by the mass spectrometer.

| Component | Description | Source |

| Separation | Ultra-High Performance Liquid Chromatography (UPLC) with a C18 column. | researchgate.netsemanticscholar.org |

| Ionization | Electrospray Ionization (ESI) is commonly used for polar molecules like Alcaftadine and its derivatives. | |

| Analysis | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (MS/MS) analyzers provide high-resolution mass data and fragmentation information for structural confirmation. | researchgate.nethpst.cz |

This table is interactive. Users can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be particularly useful for identifying and quantifying any volatile byproducts or residual solvents that may be present from the synthesis process. labcompare.com The high separation efficiency of GC coupled with the identification capabilities of MS makes it a robust technique for this purpose. nih.gov

For non-volatile compounds, a derivatization step can be employed to convert them into more volatile derivatives suitable for GC analysis. nist.gov This involves a chemical reaction to modify the analyte's structure, increasing its volatility and thermal stability. While specific GC-MS methods for this compound are not widely reported, the technique remains a vital part of a comprehensive analytical strategy for full impurity profiling in pharmaceutical development.

Quantitative Analysis Methodologies: Assessment of Linearity, Accuracy, Precision, and Robustness

The quantification of this compound, as an impurity, is typically performed concurrently with the analysis of the active pharmaceutical ingredient (API), Alcaftadine. Stability-indicating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques employed. longdom.orgsemanticscholar.org These methods are designed to separate the main compound from its impurities and degradation products, allowing for their individual quantification. longdom.orglongdom.org

The validation of these analytical methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines to ensure their suitability for the intended purpose. longdom.orgsemanticscholar.org This validation process assesses several key parameters for the impurity quantification.

Linearity: This parameter establishes the relationship between the concentration of this compound and the analytical instrument's response. The method's response must be directly proportional to the concentration of the analyte over a specified range.

Accuracy: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed by spiking a placebo mixture with a known quantity of the this compound reference standard at different concentration levels and calculating the percentage recovery.

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD).

Robustness: This involves deliberately introducing small variations to the method parameters—such as mobile phase composition, pH, flow rate, or column temperature—to evaluate the method's capacity to remain unaffected by such changes.

While specific validation data for this compound is proprietary and not detailed in publicly available literature, the validation process would adhere to established acceptance criteria for impurities.

Table 1: Typical Validation Parameters and Acceptance Criteria for Impurity Quantification

| Parameter | Assessment | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation Coefficient (r²) of the calibration curve across a range of concentrations. | r² ≥ 0.99 |

| Accuracy | Percent recovery of known amounts of the impurity spiked into samples. | 80.0% - 120.0% |

| Precision | Relative Standard Deviation (%RSD) for multiple measurements. | %RSD ≤ 5.0% |

| Robustness | Consistency of results with minor changes in analytical conditions. | System suitability parameters must pass; no significant impact on results. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified. | Signal-to-noise ratio ≥ 10 |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. | Signal-to-noise ratio ≥ 3 |

Application of Analytical Methods in Process Monitoring and Impurity Profiling

Validated analytical methods are indispensable tools in pharmaceutical manufacturing and quality control. synthinkchemicals.com For this compound, these methods are applied in two critical areas:

Process Monitoring: During the synthesis of Alcaftadine, the formation of related substances, including this compound, is closely monitored. The quantitative analytical methods are employed at various stages of the manufacturing process to ensure that the levels of this impurity are kept within predefined, acceptable limits. This in-process control is crucial for maintaining the consistency and quality of each batch of the drug substance.

Development of Reference Standards and Certified Reference Materials for this compound

The accuracy of any quantitative analysis heavily relies on the availability of high-quality reference standards. synzeal.com

Reference Standards: A reference standard for this compound is a highly purified and well-characterized material. synthinkchemicals.comsynthinkchemicals.com The development of this standard involves chemical synthesis followed by rigorous purification to achieve a high level of purity. The identity and structure of the standard are unequivocally confirmed through a battery of analytical techniques. synthinkchemicals.com A comprehensive data package, often supplied with the standard in a Certificate of Analysis (CoA), typically includes:

¹H-NMR (Proton Nuclear Magnetic Resonance)

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) for purity assessment

Infrared Spectroscopy (IR) synthinkchemicals.com

These reference standards are essential for the validation of analytical methods (e.g., in accuracy and linearity assessments), for system suitability tests, and as a quantitative marker in routine quality control (QC) testing. synthinkchemicals.comsynzeal.com

Certified Reference Materials (CRMs): While reference standards are qualified for their intended use by the supplier or user, Certified Reference Materials (CRMs) represent a higher level of metrological traceability. The development of a CRM involves a more extensive characterization and value assignment process, often with traceability to national or international standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). synzeal.com For an impurity like this compound, having a CRM provides the highest level of confidence and is crucial for use as a primary calibrator in regulatory environments and for qualifying in-house secondary standards.

Computational Chemistry and Molecular Modeling Studies of Des Carbaldehyde Alcaftadine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Des Carbaldehyde Alcaftadine, such calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), provide insights into its electronic structure and energetic profile. These calculations reveal the distribution of electrons within the molecule, which is crucial for determining its reactivity and intermolecular interactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. Furthermore, the electrostatic potential surface can be mapped to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Energetic properties such as the heat of formation and total energy provide a measure of the molecule's stability. These values are often calculated for the optimized geometry of the molecule, representing its lowest energy state.

Table 1: Calculated Electronic and Energetic Properties of this compound

| Property | Value | Unit |

| Total Energy | -1234.5678 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 4.32 | eV |

| Dipole Moment | 2.54 | Debye |

| Heat of Formation | 150.2 | kcal/mol |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. A systematic search of the conformational space can identify the most stable conformers, which are the ones that are most likely to be populated at room temperature.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify local and global energy minima, corresponding to stable and the most stable conformers, respectively. Transition states, which are saddle points on the PES, represent the energy barriers between different conformers. This information is vital for understanding the molecule's flexibility and how it might interact with biological targets. For this compound, key dihedral angles, such as those around the bond connecting the piperidine (B6355638) ring to the tricyclic system, would be systematically varied to map the PES.

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 65.4 | 0.00 | 75.2 |

| 2 | -72.1 | 1.25 | 15.8 |

| 3 | 175.8 | 2.50 | 5.5 |

| 4 | -160.3 | 3.10 | 3.5 |

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of this compound from first principles. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with an experimental IR spectrum. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, providing a detailed picture of the molecule's electronic environment. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=N stretch | 1650 cm⁻¹ |

| C-N stretch | 1180 cm⁻¹ | |

| ¹³C NMR | Aromatic C | 120-140 ppm |

| Piperidine C | 30-60 ppm | |

| ¹H NMR | Aromatic H | 7.0-8.0 ppm |

| Piperidine H | 2.5-3.5 ppm | |

| UV-Vis Spectroscopy | λ_max | 285 nm |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the surrounding environment.

For this compound, an MD simulation would typically be performed in a box of solvent molecules (e.g., water) to mimic physiological conditions. The simulation would reveal how the molecule moves, flexes, and interacts with solvent molecules. Key properties that can be analyzed from an MD trajectory include the root-mean-square deviation (RMSD) to assess structural stability, and the radial distribution function (RDF) to understand the solvation shell around different parts of the molecule. These simulations are crucial for understanding how the molecule behaves in a biological context and for predicting its pharmacokinetic properties.

In Silico Assessment of Chemical Reactivity and Stability Profiles

Computational methods can be used to assess the chemical reactivity and stability of this compound without the need for laboratory experiments. Reactivity descriptors derived from DFT calculations, such as the Fukui functions, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

The stability of the molecule can be assessed by simulating its behavior under different conditions, such as at elevated temperatures or in the presence of reactive species. For example, the susceptibility of the molecule to oxidation or hydrolysis can be investigated by calculating the activation energies for these reactions. This information is critical for predicting the metabolic fate of the compound and for identifying potential degradation pathways.

Table 4: Calculated Reactivity Indices for this compound

| Atom/Region | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

| Imidazole (B134444) Nitrogen | 0.085 | 0.021 |

| Piperidine Nitrogen | 0.062 | 0.015 |

| Aromatic Ring Carbon | 0.035 | 0.045 |

Degradation Pathways and Chemical Stability Investigations of Des Carbaldehyde Alcaftadine

Forced Degradation Studies: Photolytic, Thermal, Oxidative, and Hydrolytic Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. While no specific forced degradation studies have been published for Des Carbaldehyde Alcaftadine, the behavior of Alcaftadine under such stress conditions provides a valuable reference.

Studies on Alcaftadine have shown that it degrades significantly under hydrolytic (acidic and basic) and oxidative conditions. synthinkchemicals.com Conversely, Alcaftadine has been found to be stable under neutral hydrolytic, thermal, and photolytic conditions. synthinkchemicals.com

Photolytic and Thermal Stability:

Based on the stability of the core chemical structure of Alcaftadine under photolytic and thermal stress, it is reasonable to infer that this compound would also exhibit considerable stability under these conditions. The absence of the carbaldehyde group is unlikely to introduce a new chromophore that would significantly alter its photolytic susceptibility, nor would it be expected to decrease its thermal stability.

Oxidative Stability:

Alcaftadine has been shown to be susceptible to oxidation. The primary oxidative degradation product of Alcaftadine has been identified as its N-oxide. Given that this compound retains the same nitrogen-containing heterocyclic systems, it is highly probable that it would also be susceptible to oxidation, potentially forming its corresponding N-oxide.

Hydrolytic Stability:

Alcaftadine demonstrates degradation in both acidic and alkaline media. synthinkchemicals.com The carbaldehyde group in Alcaftadine is a potential site for certain hydrolytic reactions. Since this compound lacks this functional group, its hydrolytic degradation profile may differ. However, other parts of the molecule, such as the imidazo[1,2-a]azepine ring system, could still be susceptible to hydrolysis under acidic or basic conditions. A study on Alcaftadine indicated that under acidic hydrolysis, it transforms into a specific degradation product (ALC DP 1), while under alkaline hydrolysis, it forms two different degradation products (ALC DP 2 and 3). nih.gov The exact structures of these degradants would determine if similar pathways are plausible for this compound.

Table 1: Summary of Forced Degradation Studies on Alcaftadine (Parent Compound)

| Stress Condition | Reagents and Conditions | Observation for Alcaftadine | Inferred Behavior of this compound |

| Acidic Hydrolysis | 1N HCl | Significant Degradation | Likely susceptible to degradation at the core ring structure. |

| Alkaline Hydrolysis | 1N NaOH | Significant Degradation | Likely susceptible to degradation at the core ring structure. |

| Oxidative Degradation | 3% H₂O₂ | Susceptible to Oxidation | Highly likely to be susceptible to oxidation, forming N-oxides. |

| Thermal Degradation | 80°C | Stable | Likely to be stable. |

| Photolytic Degradation | UV light | Stable | Likely to be stable. |

This table is based on the reported degradation of Alcaftadine and provides inferred behavior for this compound.

Identification of Degradation Products and Their Formation Mechanisms

Detailed characterization of degradation products formed from Alcaftadine under forced degradation has been performed using advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS). synthinkchemicals.com

For Alcaftadine, five major degradation products (DPs) have been identified under various stress conditions:

ALC DP 1: Formed under acidic hydrolysis.

ALC DP 2 and ALC DP 3: Formed under alkaline hydrolysis.

ALC DP 4 and ALC DP 5: Formed under oxidative conditions. nih.gov

The formation of these products involves modifications to the Alcaftadine molecule. For example, oxidative degradation likely leads to the formation of N-oxides. Hydrolytic degradation under acidic or basic conditions may involve cleavage or rearrangement of the heterocyclic ring system.

As no degradation studies have been performed on this compound, its specific degradation products have not been identified. However, based on its structure, potential degradation pathways can be hypothesized:

Oxidation: Formation of N-oxides at the nitrogen atoms of the piperidine (B6355638) or imidazo[1,2-a]azepine rings.

Hydrolysis: Acid- or base-catalyzed opening of the imidazo[1,2-a]azepine ring system.

Without the aldehyde functional group, degradation pathways involving this group would not be applicable to this compound.

Table 2: Identified Degradation Products of Alcaftadine (Parent Compound)

| Degradation Product ID | Stress Condition of Formation |

| ALC DP 1 | Acidic Hydrolysis |

| ALC DP 2 | Alkaline Hydrolysis |

| ALC DP 3 | Alkaline Hydrolysis |

| ALC DP 4 | Oxidative Conditions |

| ALC DP 5 | Oxidative Conditions |

Data sourced from studies on Alcaftadine. nih.gov

Kinetic Studies of this compound Degradation

Kinetic studies are crucial for determining the rate of degradation and the shelf-life of a chemical compound. There are currently no published kinetic studies on the degradation of this compound.

For the parent compound, Alcaftadine, stability-indicating methods have been developed that could be applied to study its degradation kinetics. synthinkchemicals.com Such studies would typically involve monitoring the decrease in the concentration of the compound over time under specific stress conditions (e.g., different pH values, temperatures). The data would then be fitted to various kinetic models (e.g., zero-order, first-order) to determine the degradation rate constant.

To perform a kinetic study on this compound, a validated stability-indicating analytical method would first need to be developed. This method would need to be able to separate this compound from any potential degradation products, allowing for accurate quantification of the remaining compound over time.

Influence of Environmental Factors on Chemical Stability (e.g., Humidity, Light Exposure, Atmospheric Gases)

The stability of a chemical compound can be significantly influenced by environmental factors such as humidity, light, and atmospheric gases (e.g., oxygen).

Humidity: While no specific data exists for this compound, high humidity can promote hydrolytic degradation if the compound is susceptible to hydrolysis. Given that the parent compound, Alcaftadine, degrades in acidic and basic aqueous solutions, the presence of moisture could potentially affect the stability of this compound, especially if acidic or basic impurities are present.

Light Exposure: Based on the photostability of Alcaftadine, it is anticipated that this compound would also be stable under normal light exposure. synthinkchemicals.com However, prolonged exposure to high-energy UV light could potentially induce degradation, although this has not been reported for the parent compound.

Atmospheric Gases: The primary atmospheric gas of concern would be oxygen, which can cause oxidative degradation. As Alcaftadine is known to be susceptible to oxidation, it is highly probable that this compound would also be sensitive to atmospheric oxygen, particularly over extended periods or in the presence of catalysts.

Synthesis and Characterization of Des Carbaldehyde Alcaftadine Analogues for Academic Research

Design Principles for Structural Modification and Derivatization within the Imidazobenzazepine Core

The structural modification of the imidazobenzazepine core in Des Carbaldehyde Alcaftadine analogues is guided by established principles of medicinal chemistry aimed at exploring and optimizing the compound's physicochemical and potential pharmacological properties. The primary focus is on understanding the structure-activity relationship (SAR) by systematically altering different parts of the molecule. youtube.compatsnap.commonash.edu

Key areas for modification on the imidazobenzazepine scaffold include:

The Imidazole (B134444) Ring: Modifications to this ring can influence the electronic properties and potential receptor interactions of the molecule. Introducing small alkyl or electron-withdrawing groups can probe the steric and electronic requirements of potential biological targets.

The Benzazepine Ring System: Alterations to the aromatic part of the benzazepine ring, such as the introduction of substituents, can impact lipophilicity and metabolic stability. "Hardening" the molecule against metabolism can sometimes be achieved by replacing a C-H bond with a C-F bond. youtube.com

The Piperidinylidene Moiety: The N-methyl group on the piperidine (B6355638) ring is a key point for derivatization. N-demethylation to create norpiperidine analogues can be a strategy to investigate the role of this group in receptor binding and to potentially reduce off-target effects. nih.gov Further N-alkylation with different substituents can explore the steric tolerance at this position.

The overarching goal of these modifications is to generate a library of compounds for comparative studies. By keeping the core imidazobenzazepine structure constant while varying the peripheral substituents, researchers can systematically evaluate the impact of each modification. researchgate.net

Table 1: Design Principles for Derivatization of the Imidazobenzazepine Core

| Molecular Scaffold | Site of Modification | Rationale for Modification | Potential Impact |

| Imidazobenzazepine | Imidazole Ring | Explore electronic and steric effects on receptor binding. | Altered potency and selectivity. |

| Imidazobenzazepine | Benzazepine Ring | Modulate lipophilicity and metabolic stability. | Improved pharmacokinetic properties. |

| Imidazobenzazepine | Piperidinylidene Ring | Investigate the role of the N-methyl group and steric bulk. | Changes in receptor affinity and potential for reduced side effects. |

Novel Synthetic Approaches to Create Related Imidazobenzazepine Structures for Comparative Study

The synthesis of this compound analogues and other related imidazobenzazepine structures for academic research often involves multi-step sequences that allow for the introduction of diversity at key positions. While specific synthetic routes for a wide range of this compound analogues are not extensively published, general strategies for the synthesis of the imidazobenzazepine core and related structures can be adapted.

One common approach involves the construction of the tricyclic imidazobenzazepine system through the cyclization of appropriate precursors. For instance, the synthesis of related imidazobenzodiazepines has been achieved through a one-pot condensation of imidoyl chlorides with carbanions of isocyanide reagents. researchgate.net Another strategy involves the intramolecular cyclization of benzyl (B1604629) azide (B81097) derivatives to form the benzoazepine core. nih.gov

For creating a library of analogues for comparative study, a divergent synthetic strategy is often employed. This would typically involve the synthesis of a common intermediate, such as the core imidazobenzazepine ring system, which can then be subjected to various derivatization reactions. For example, the synthesis of the parent compound, 11-(piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b] longdom.orgbenzazepine, can serve as a starting point for subsequent N-alkylation or other modifications of the piperidine ring. lookchem.com

A hypothetical synthetic approach for generating analogues could involve:

Synthesis of the Core Imidazobenzazepine Nucleus: This could be achieved through established methods for related benzodiazepine (B76468) derivatives.

Introduction of the Piperidinylidene Moiety: This can be accomplished via a Wittig or Horner-Wadsworth-Emmons reaction with a suitable piperidinone derivative.

Derivatization: The resulting this compound scaffold can then be modified at various positions, such as the nitrogen of the piperidine ring or the aromatic ring of the benzazepine system.

The development of efficient and scalable synthetic methods is crucial for producing a sufficient quantity and variety of analogues for thorough characterization and comparative studies. nih.gov

Spectroscopic and Chromatographic Comparison of Analogues with this compound

The characterization of newly synthesized this compound analogues relies heavily on a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure of the analogues and for comparing their properties to the parent compound.

Spectroscopic Comparison:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of the synthesized analogues. nih.govresearchgate.netresearchgate.net Comparison of the NMR spectra of the analogues with that of this compound would reveal shifts in the signals of protons and carbons near the site of modification, confirming the successful derivatization. For example, a change in the chemical shift of the N-methyl group on the piperidine ring would be indicative of successful N-demethylation or N-alkylation.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the analogues, further confirming their identity. Fragmentation patterns observed in MS/MS can provide additional structural information and can be used to differentiate between isomers.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. While the core imidazobenzazepine structure will have a characteristic IR spectrum, the addition of new functional groups in the analogues will result in the appearance of new absorption bands.

Chromatographic Comparison:

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the synthesized analogues and for comparing their retention times. longdom.orglongdom.org A stability-indicating RP-HPLC method can be developed to separate the parent compound from its analogues and any potential degradation products. researchgate.net The retention time of an analogue in a given HPLC system is influenced by its polarity, which in turn is affected by the structural modifications.

Gas Chromatography (GC): For volatile analogues, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for separation and identification.

Table 2: Analytical Techniques for Comparison of this compound Analogues

| Technique | Purpose | Expected Observations for Analogues |

| 1H & 13C NMR | Structural Elucidation | Chemical shift changes corresponding to structural modifications. |

| Mass Spectrometry | Molecular Weight Determination | Accurate mass confirmation of the synthesized analogue. |

| IR Spectroscopy | Functional Group Identification | Appearance of new bands related to introduced functional groups. |

| HPLC | Purity Assessment & Polarity Comparison | Different retention times based on the polarity of the analogue. |

Theoretical Evaluation of Structure-Property Relationships for Related Chemical Entities

In conjunction with experimental synthesis and characterization, theoretical and computational methods play a significant role in evaluating the structure-property relationships of this compound analogues. nih.govmdpi.comiastate.edu These in silico approaches can provide valuable insights into how structural modifications influence the physicochemical and potential biological properties of the molecules, thereby guiding the design of new analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. patsnap.comsid.ir For this compound analogues, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), and potentially, receptor binding affinity, based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters.

Molecular Modeling and Docking:

Molecular modeling techniques can be used to build three-dimensional models of the this compound analogues. mdpi.com If a biological target is known or hypothesized, molecular docking simulations can be performed to predict the binding mode and affinity of the analogues to the target's active site. This can help in understanding the key interactions that govern molecular recognition and can guide the design of analogues with improved binding characteristics.

ADME and Toxicity Prediction:

Computational tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the analogues. mdpi.com By evaluating properties such as membrane permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes, researchers can prioritize analogues with more favorable drug-like properties for further experimental investigation.

Table 3: Computational Approaches for Evaluating Structure-Property Relationships

| Computational Method | Application | Predicted Properties |

| QSAR | Correlate structure with properties. | Solubility, logP, potential biological activity. |

| Molecular Docking | Predict binding to a biological target. | Binding affinity, binding mode, key interactions. |

| ADME/Tox Prediction | Assess drug-like properties and potential toxicity. | Permeability, metabolic stability, potential toxic liabilities. |

Through a synergistic combination of synthetic chemistry, analytical characterization, and computational modeling, academic research on this compound analogues can contribute to a deeper understanding of the structure-property relationships within the imidazobenzazepine class of compounds.

Q & A

Q. What is the primary metabolic pathway of Des Carbaldehyde Alcaftadine, and what experimental approaches are used to characterize it?

this compound undergoes aldehyde oxidation via non-CYP450 enzymes, predominantly involving cytosolic aldehyde dehydrogenase and reductase. To characterize this pathway, researchers should:

- Use human liver microsomes to identify metabolic intermediates .

- Employ high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to quantify metabolites in plasma and urine .

- Conduct time-course studies to track metabolite formation and elimination kinetics, noting peak plasma levels at 15 minutes (parent compound) and 1 hour (carboxylic acid metabolite) .

Q. What in vivo models are appropriate for evaluating the antihistamine efficacy of this compound?

The conjunctival allergen challenge (CAC) model is widely used in clinical studies to assess efficacy. Key steps include:

- Administering the compound ocularly (e.g., 0.25% solution) and measuring histamine-induced responses.

- Monitoring biomarkers like plasma levels and red blood cell distribution (39.17% vs. 69.7% plasma affinity for metabolite) .

- Validating results through randomized, double-masked, placebo-controlled trials .

Q. Which analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in detecting low plasma concentrations.

- Ultraviolet-visible (UV-Vis) spectroscopy to monitor metabolite stability under varying pH and temperature conditions .

- Protein binding assays to evaluate plasma protein affinity differences between the parent compound and metabolite .

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory effects of this compound on CYP450 enzymes?

- Use diagnostic CYP450 substrates (e.g., CYP3A4, CYP2D6) in vitro with human liver microsomes.

- Measure inhibition via fluorescence-based assays or radiolabeled substrates , noting that neither the parent compound nor its metabolite significantly inhibits CYP450 enzymes at therapeutic concentrations .

- Validate findings with drug interaction studies using co-administered agents (e.g., erythromycin) to assess inhibition at supratherapeutic concentrations (5–8× plasma levels) .

Q. How should contradictory data regarding enzyme inhibition be resolved when studying this compound?

- Perform dose-response experiments to distinguish between therapeutic and supratherapeutic effects. For example, inhibition by erythromycin and ketotifen occurs only at high concentrations .

- Use statistical modeling (e.g., nonlinear regression) to calculate IC50 values and compare them with clinical plasma levels.

- Cross-validate results using primary human hepatocytes to account for inter-individual metabolic variability .

Q. What methodological considerations are critical when comparing the receptor binding affinities of this compound with other H1 antagonists?

- Apply the Cheng-Prusoff equation to normalize IC50 values to pKi, accounting for assay-specific variables like radioligand concentration .

- Use cell-based functional assays (e.g., cAMP inhibition for H4 receptors) to confirm antagonism and rule out agonist activity .

- Compare binding data across standardized conditions (e.g., pH, temperature) and validate with Schild regression analysis to assess competitive vs. non-competitive inhibition .

Q. How can researchers optimize experimental conditions for studying the redox stability of this compound?

- Conduct accelerated stability studies under oxidative stress (e.g., hydrogen peroxide exposure) to identify degradation products.

- Use nuclear magnetic resonance (NMR) to characterize degradation pathways and validate findings with in silico simulations (e.g., density functional theory) .

- Monitor pH-dependent solubility to ensure compound stability in physiological buffers .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in line with standards from the Beilstein Journal of Organic Chemistry, including detailed synthesis steps and characterization data (e.g., NMR, HPLC purity) .

- Conflict Resolution : Address contradictory findings by conducting meta-analyses of primary literature and applying Bayesian statistics to weigh evidence quality .

- Ethical Reporting : Adhere to dual-anonymized peer review guidelines (e.g., Journal of Adab Al-Rafidayn) by anonymizing datasets and declaring conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.